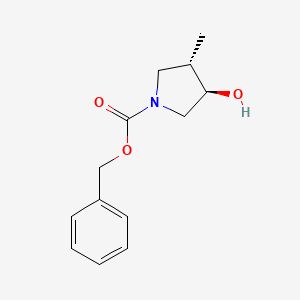

(3R,4S)-benzyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate

Cat. No. B8510831

M. Wt: 235.28 g/mol

InChI Key: NTWBOFHYOIFFCE-JQWIXIFHSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08987268B2

Procedure details

3M methylmagnesium bromide in ether (99 ml, 296 mmol) was added dropwise over 1 hour to a suspension of benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (26 g, 119 mmol) and copper bromide-dimethyl sulfide complex (24.38 g, 119 mmol) in anhydrous THF (250 ml) at −40° C. under a nitrogen atmosphere. The reaction was allowed to stir at this temperature for an additional 1 hour before cautiously quenching of the reaction using 125 mL sat. ammonium chloride. The reaction was then allowed to warm to rt and diluted with water (125 mL), then extracted with ethyl acetate (3×150 mL). Ethyl acetate phases were combined, washed with brine, then dried with Na2SO4. After concentration, the crude material was purified by flash chromatography. (+/−)-benzyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate (24.5 g, 104 mmol, 88% yield) was obtained as light yellow oil. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.28-7.46 (5 H, m), 5.14 (2 H, s), 3.93-4.05 (1 H, m), 3.63-3.78 (2 H, m), 3.25-3.43 (1 H, m), 3.12 (1 H, ddd, J=13.26, 10. This material was resolved using the following chiral SFC conditions: column. Chiralpak AD-H 5×25 cm, 5 μm, Column Temp. 40° C., Flow rate: 290 mL/min, Mobile Phase: CO2/MeOH=82/18, Injection Volume: 2.5 mL (Conc. 118 mg/mL), detector wavelength: 212 nm. The isolated isomers were named “Pk1” and “Pk2” in the elution order. Fractions containing Pk2 were concentrated to afford 10 g of (3R,4S)-benzyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate as a yellow oil. 84, 5.17 Hz), 2.06-2.26 (1 H, m), 1.90 (1 H, d, J=8.36 Hz), 1.03 (3 H, dd, J=6.71, 5.39 Hz); LCMS (Chromolith RP-18e 2.0×50 mm, 0.8 mL/min, Solvent A: 10% MeOH/water with 0.1% TFA, Solvent B: 90% MeOH/water with 0.1% TFA, gradient with 0-100% B over 4 minutes) retention time: 2.56 min; MS (ES+) m/z: 236.0 (M+H+); HPLC retention time: 3.028 min (analytical HPLC Method H). Chiral purity: 99.9% ee (chiral HPLC conditions: column. Chiralpak AD-H (25×0.46 cm, 5 μm), 30% MeOH in CO2, 3 mL/min, 40° C., 200-400 nm, 100 bars).

Quantity

26 g

Type

reactant

Reaction Step One

Yield

88%

Identifiers

|

REACTION_CXSMILES

|

C[Mg]Br.[CH3:4]COCC.[CH:9]12[O:14][CH:13]1[CH2:12][N:11]([C:15]([O:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:16])[CH2:10]2>C1COCC1>[OH:14][CH:13]1[CH:9]([CH3:4])[CH2:10][N:11]([C:15]([O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[O:16])[CH2:12]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Mg]Br

|

|

Name

|

|

|

Quantity

|

99 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCOCC

|

|

Name

|

|

|

Quantity

|

26 g

|

|

Type

|

reactant

|

|

Smiles

|

C12CN(CC2O1)C(=O)OCC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at this temperature for an additional 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

before cautiously quenching of the reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with water (125 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate (3×150 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with Na2SO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

After concentration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crude material was purified by flash chromatography

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1CN(CC1C)C(=O)OCC1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 104 mmol | |

| AMOUNT: MASS | 24.5 g | |

| YIELD: PERCENTYIELD | 88% | |

| YIELD: CALCULATEDPERCENTYIELD | 87.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08987268B2

Procedure details

3M methylmagnesium bromide in ether (99 ml, 296 mmol) was added dropwise over 1 hour to a suspension of benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (26 g, 119 mmol) and copper bromide-dimethyl sulfide complex (24.38 g, 119 mmol) in anhydrous THF (250 ml) at −40° C. under a nitrogen atmosphere. The reaction was allowed to stir at this temperature for an additional 1 hour before cautiously quenching of the reaction using 125 mL sat. ammonium chloride. The reaction was then allowed to warm to rt and diluted with water (125 mL), then extracted with ethyl acetate (3×150 mL). Ethyl acetate phases were combined, washed with brine, then dried with Na2SO4. After concentration, the crude material was purified by flash chromatography. (+/−)-benzyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate (24.5 g, 104 mmol, 88% yield) was obtained as light yellow oil. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.28-7.46 (5 H, m), 5.14 (2 H, s), 3.93-4.05 (1 H, m), 3.63-3.78 (2 H, m), 3.25-3.43 (1 H, m), 3.12 (1 H, ddd, J=13.26, 10. This material was resolved using the following chiral SFC conditions: column. Chiralpak AD-H 5×25 cm, 5 μm, Column Temp. 40° C., Flow rate: 290 mL/min, Mobile Phase: CO2/MeOH=82/18, Injection Volume: 2.5 mL (Conc. 118 mg/mL), detector wavelength: 212 nm. The isolated isomers were named “Pk1” and “Pk2” in the elution order. Fractions containing Pk2 were concentrated to afford 10 g of (3R,4S)-benzyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate as a yellow oil. 84, 5.17 Hz), 2.06-2.26 (1 H, m), 1.90 (1 H, d, J=8.36 Hz), 1.03 (3 H, dd, J=6.71, 5.39 Hz); LCMS (Chromolith RP-18e 2.0×50 mm, 0.8 mL/min, Solvent A: 10% MeOH/water with 0.1% TFA, Solvent B: 90% MeOH/water with 0.1% TFA, gradient with 0-100% B over 4 minutes) retention time: 2.56 min; MS (ES+) m/z: 236.0 (M+H+); HPLC retention time: 3.028 min (analytical HPLC Method H). Chiral purity: 99.9% ee (chiral HPLC conditions: column. Chiralpak AD-H (25×0.46 cm, 5 μm), 30% MeOH in CO2, 3 mL/min, 40° C., 200-400 nm, 100 bars).

Quantity

26 g

Type

reactant

Reaction Step One

Yield

88%

Identifiers

|

REACTION_CXSMILES

|

C[Mg]Br.[CH3:4]COCC.[CH:9]12[O:14][CH:13]1[CH2:12][N:11]([C:15]([O:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:16])[CH2:10]2>C1COCC1>[OH:14][CH:13]1[CH:9]([CH3:4])[CH2:10][N:11]([C:15]([O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[O:16])[CH2:12]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Mg]Br

|

|

Name

|

|

|

Quantity

|

99 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCOCC

|

|

Name

|

|

|

Quantity

|

26 g

|

|

Type

|

reactant

|

|

Smiles

|

C12CN(CC2O1)C(=O)OCC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at this temperature for an additional 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

before cautiously quenching of the reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with water (125 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate (3×150 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with Na2SO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

After concentration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crude material was purified by flash chromatography

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1CN(CC1C)C(=O)OCC1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 104 mmol | |

| AMOUNT: MASS | 24.5 g | |

| YIELD: PERCENTYIELD | 88% | |

| YIELD: CALCULATEDPERCENTYIELD | 87.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |